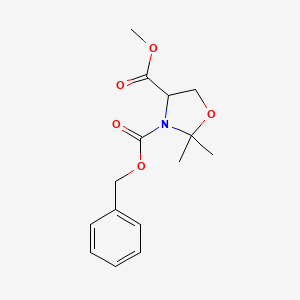
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Its chemical formula is C10H11ClO3S. Thiophene derivatives, like this compound, have attracted significant interest due to their diverse biological activities and applications .
Vorbereitungsmethoden
a. Synthesis Routes: Several synthetic methods lead to this compound:
Gewald Reaction: A condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This pathway yields aminothiophene derivatives.
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Fiesselmann Reaction: Another condensation route.
Hinsberg Synthesis: A method for generating thioglycolic acid derivatives by reacting them with α,β-acetylenic esters under basic conditions.
b. Industrial Production: The industrial-scale synthesis of this compound typically involves optimized versions of the above reactions.
Analyse Chemischer Reaktionen
Methyl 4-chloro-3-isopropoxythiophene-2-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify its substituents.
Substitution: The chlorine atom can be substituted with other groups.
Common reagents include boron-based compounds (e.g., boronic esters) for Suzuki–Miyaura coupling reactions . Major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, e.g., as an anticancer agent.
Medicine: Investigated for anti-inflammatory, antimicrobial, and antihypertensive properties.
Industry: Used in organic semiconductors and OLEDs.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Eigenschaften
Molekularformel |
C9H11ClO3S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
methyl 4-chloro-3-propan-2-yloxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H11ClO3S/c1-5(2)13-7-6(10)4-14-8(7)9(11)12-3/h4-5H,1-3H3 |
InChI-Schlüssel |
HEZXTYDDNLTIJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(SC=C1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)
![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)

